N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(3-fluorophenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimido[5,4-b]indole derivative characterized by:
- A 3-fluorophenyl group attached via an acetamide linkage.
- A pyrimido[5,4-b]indole core substituted with 8-methoxy, 5-methyl, 4-oxo, and 3-propyl groups.
- A sulfur-containing thioether bridge connecting the acetamide and heterocyclic core.
Its structural complexity and substituent arrangement influence its physicochemical and biological behavior.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-4-10-28-22(30)21-20(17-12-16(31-3)8-9-18(17)27(21)2)26-23(28)32-13-19(29)25-15-7-5-6-14(24)11-15/h5-9,11-12H,4,10,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBLKVDMKPUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a common pyrimido[5,4-b]indole-thioacetamide scaffold with several analogs (Table 1). Key differences lie in the substituents on the aromatic rings and the N-alkyl/aryl groups, which modulate properties such as solubility, lipophilicity, and target affinity.
Table 1: Substituent Comparison of Pyrimido[5,4-b]indole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound introduces moderate electronegativity, balancing solubility and receptor binding.
- Lipophilicity: The 3-propyl chain on the target compound increases lipophilicity compared to methyl or benzyl substituents in , which may enhance tissue penetration.
- Aromatic Substitution: The 8-methoxy group on the indole ring (target compound) could engage in hydrogen bonding, unlike chloro substituents in , which primarily affect steric interactions.
Physicochemical Properties
NMR Profiling ():
- Substituents on the pyrimidoindole core (e.g., 8-methoxy, 5-methyl) create distinct chemical environments detectable via 1H/13C NMR.
- The propyl group (δ ~0.9–1.5 ppm for CH3; δ ~1.5–2.0 ppm for CH2) differentiates the target compound from methyl-substituted analogs (δ ~2.1–2.5 ppm for CH3) .
- Aromatic proton shifts (e.g., 3-fluorophenyl at δ ~6.8–7.4 ppm) contrast with chlorinated or methoxylated analogs .
Lipophilicity (LogP):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
